molecular formula C7H12O4 B030648 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid CAS No. 32980-26-0

4-Methoxy-3,3-dimethyl-4-oxobutanoic acid

Cat. No. B030648
CAS RN: 32980-26-0
M. Wt: 160.17 g/mol
InChI Key: NENLLFGJFVVZEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid has been explored through various methods. One notable approach is the asymmetric catalytic hydrogenation of 2-(2-methoxy-2-oxoethyl)acrylic acid, achieving an enantiomeric excess of 99.7% ee, showcasing a convenient access to enantiomerically pure isoprenoid building blocks (Ostermeier, Brunner, Korff, & Helmchen, 2003).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was synthesized and analyzed, providing insights into the vibrational modes and molecular electrostatic potential, aiding in understanding the structural features of similar compounds (Raju, Panicker, Nayak, Narayana, Sarojini, Alsenoy, & Al‐Saadi, 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid and its derivatives have been investigated. Studies have shown that methoxycarbonylmethylation of aldehydes via siloxycyclopropanes can lead to the formation of methyl 3,3-dimethyl-4-oxobutanoate, demonstrating the compound's role in synthesis pathways (Reissig, Reichelt, & Kunz, 2003).

Physical Properties Analysis

The physical properties of compounds similar to 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid have been studied, including their conformational structure and behavior in different conditions. For instance, the conformational structure of related dimethyl esters has been investigated, offering insights into the physical characteristics that may apply to 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid (Doskočilová, Schneider, Štokr, Ševčík, Přádný, & Lochmann, 1985).

Chemical Properties Analysis

The chemical properties of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid derivatives, including reactivity and interactions with other molecules, have been a subject of research. Studies focusing on the synthesis and reactivity of similar compounds provide a basis for understanding the chemical behavior of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid (McCombie, Metz, Nazareno, Shankar, & Tagat, 1991).

Scientific Research Applications

  • Anticancer Activity: A derivative, 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoic acid, has shown significant anticancer activity, suggesting potential in pharmaceuticals for treating various diseases (Sirajuddin, Ali, McKee, & Ullah, 2015).

  • Apoptosis Induction: Methional, derived from 4-methylthio-2-oxobutanoic acid, is a potent inducer of apoptosis in BAF3 lymphoid cells (Quash, Roch, Chantepie, Michal, Fournet, & Dumontet, 1995).

  • Explosive and Cancer Suspect Agent: Methyl 3,3-dimethyl-4-oxobutanoate, produced from methoxycarbonylmethylation of aldehydes via siloxycyclopropanes, is a potential explosive and cancer suspect agent (Reissig, Reichelt, & Kunz, 2003).

  • Aromatic Nucleophilic Substitution: Studies on 4-methoxy- and 4-chloro-3,5-dinitrobenzoic acids in aqueous dimethyl sulfoxide have led to the formation of anionic complexes and intermediates, useful in chemical synthesis (HasegawaYoshinori, 1983).

  • Fluorophore for Metallofluorescent Indicators: 7-Hydroxy-2,3-dimethyl-4-quinolone, exhibiting variable fluorescence emission depending on solution acidity, has potential as a fluorophore for Calcein Blue-type metallofluorescent indicators (Huitink, 1998).

  • Preparation of Furandione Analogs: A method for preparing 3(2Pyrrolidinyl)2,4furandione analogs involves reacting 4,4-dimethyl-3-oxobutanoic acid esters, which may have applications in chemical synthesis (Coppola & Damon, 1990).

  • Inhibitors in Pharmacology: Novel benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters show broad inhibitory activity against 5-lipoxygenase and leukotriene D4, important in treating bronchospasm (Musser et al., 1987).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-methoxy-3,3-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-7(2,4-5(8)9)6(10)11-3/h4H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENLLFGJFVVZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567364
Record name 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3,3-dimethyl-4-oxobutanoic acid

CAS RN

32980-26-0
Record name 1-Methyl 2,2-dimethylbutanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32980-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-3,3-dimethyl-4-oxobutanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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